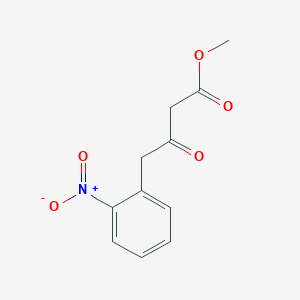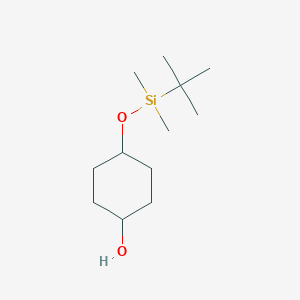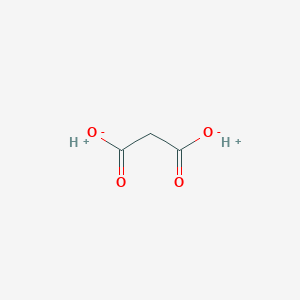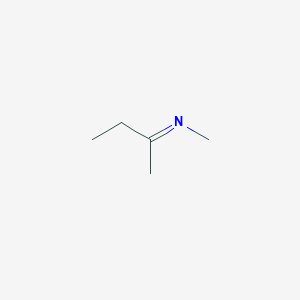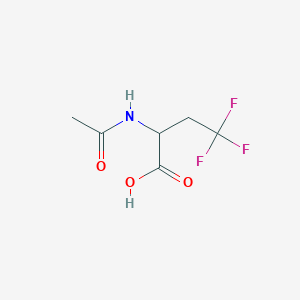
2-Acetamido-4,4,4-trifluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-4,4,4-trifluorobutanoic acid is a fluorinated organic compound with the molecular formula C6H8F3NO3 It is characterized by the presence of an acetamido group and three fluorine atoms attached to the butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4,4,4-trifluorobutanoic acid typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The process includes the formation of a nickel(II) complex with the glycine Schiff base, followed by alkylation with trifluoromethyl iodide. The resultant alkylated nickel(II) complex is then disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to the N-acetyl derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of recyclable chiral auxiliaries and efficient reaction conditions ensures the economic viability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetamido-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized carboxylic acids, reduced amines, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
2-Acetamido-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound serves as a bioisostere for leucine in peptide synthesis, aiding in the study of protein structure and function.
Medicine: It is investigated for its potential use in drug design, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Acetamido-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to permeate cell membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by mimicking natural substrates or inhibitors .
Comparaison Avec Des Composés Similaires
- 2-Amino-4,4,4-trifluorobutanoic acid
- 4,4,4-Trifluorobutyric acid
- 2-Acetamido-3,3,3-trifluoropropanoic acid
Comparison: 2-Acetamido-4,4,4-trifluorobutanoic acid is unique due to the presence of both an acetamido group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds. The trifluoromethyl group also enhances the compound’s ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
Propriétés
IUPAC Name |
2-acetamido-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRZHTXNJUSFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556363 |
Source


|
| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120097-65-6 |
Source


|
| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
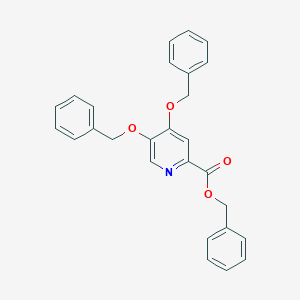
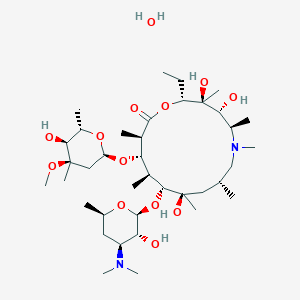
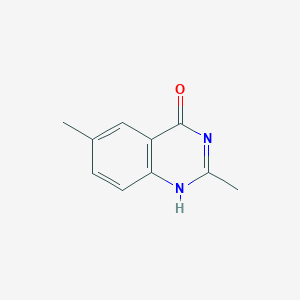
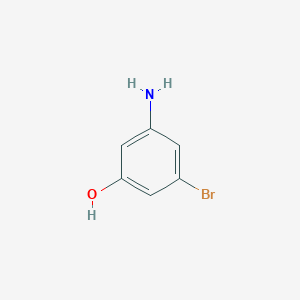
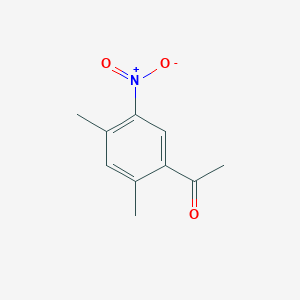
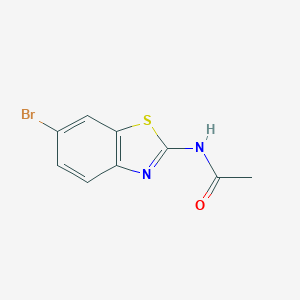

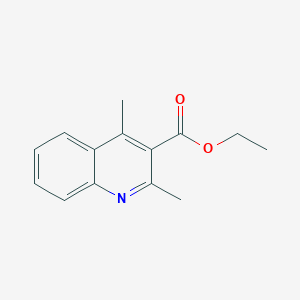
![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)
